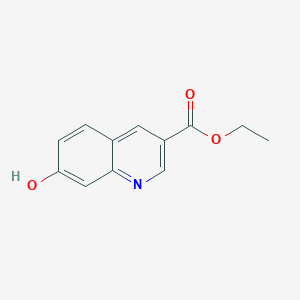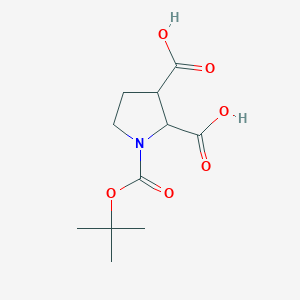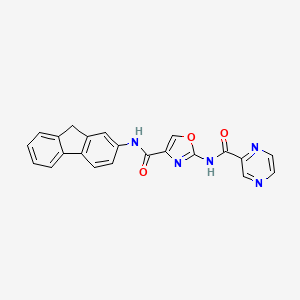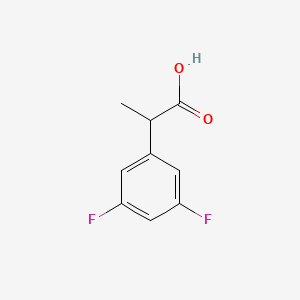
乙酸 7-羟基喹啉-3-酯
概述
描述
Ethyl 7-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 7-hydroxyquinoline-3-carboxylate, often involves the Friedlander condensation of o-aminobenzophenones and diethylmalonate . This reaction is followed by a reaction with POCl3 to obtain the final product . The synthesis process is generally carried out by refluxing an alcoholic solution or an organic solvent .Molecular Structure Analysis
The molecular structure of Ethyl 7-hydroxyquinoline-3-carboxylate consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethyl ester group attached to the quinoline ring .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is commonly used for the synthesis of quinolines .Physical And Chemical Properties Analysis
Ethyl 7-hydroxyquinoline-3-carboxylate has a molecular weight of 217.22 . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.1, indicating its lipophilicity .科学研究应用
抗氧化活性及分析方法
一篇关于确定抗氧化活性的分析方法的批判性评论强调了抗氧化剂在食品工程、医学和药学等领域的重要性。它讨论了几种评估抗氧化能力的测试,例如基于氢原子转移的 ORAC、HORAC、TRAP 和 TOSC,以及基于电子转移的 CUPRAC 和 FRAP 等测试。这些依赖于分光光度法的方法已被用于分析复杂样品的抗氧化能力,强调了抗氧化剂在科学研究中的相关性 (Munteanu & Apetrei, 2021)。
激发态氢原子转移
附着在 7-羟基喹啉等芳香族分子上的氢键溶剂线簇沿激发态氢原子转移 (ESHAT) 反应进行了综述,该分子与 7-羟基喹啉-3-羧酸乙酯具有结构相似性。这些研究阐明了机理途径和溶剂线构型在促进 ESHAT 中的作用,为反应机理和设计新型光化学过程的潜力提供了见解 (Manca, Tanner, & Leutwyler, 2005)。
药物化学见解
对 8-羟基喹啉(一种与 7-羟基喹啉-3-羧酸乙酯在结构上相关的化合物)的研究证明了其显着的生物活性,从而探索了其用于开发针对各种疾病的广谱药物分子的可能性。合成改性旨在增强其对癌症、艾滋病毒和神经退行性疾病的效力,突出了该化合物在药物开发中的多功能性和潜力 (Gupta, Luxami, & Paul, 2021)。
有机污染物处理中的氧化还原介质
酶和氧化还原介质在降解顽固性有机污染物中的作用为废水处理提供了一种新方法。这种方法涉及使用漆酶和过氧化物酶等酶与氧化还原介质结合,展示了环境修复技术的潜力。这些组分的协同作用可以显着提高污染物的降解效率,为工业和环境应用提供了一个有前景的途径 (Husain & Husain, 2007)。
与金属的配位性质
一篇重点关注天然抗氧化剂分子与 Al(III) 和 Fe(III) 等金属形成配合物的综述提供了对其配位性质的见解。这项研究对于设计基于分子的金属载体至关重要,这些载体可以增强生物体中的金属摄入或去除,展示了 7-羟基喹啉-3-羧酸乙酯相关化合物在健康和环境科学中的跨学科应用 (Malacaria 等,2021)。
安全和危害
The safety data sheet for Ethyl 7-hydroxyquinoline-3-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing .
未来方向
While the specific future directions for Ethyl 7-hydroxyquinoline-3-carboxylate are not mentioned in the retrieved sources, quinoline derivatives continue to be a focus of research due to their wide range of bioactivities . The development of new methods for the preparation of these important quinolines and the improvement of existing synthetic methods represents an urgent challenge .
属性
IUPAC Name |
ethyl 7-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKWZHREHOEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxyquinoline-3-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)



![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)
